4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE
Overview
Description
4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core benzo[h][1,2,4]triazolo[4,3-a]quinazoline structure, followed by the introduction of various substituents through nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Indole Derivatives: Indole-based compounds also exhibit a wide range of pharmacological properties.
Uniqueness
What sets 4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE apart is its unique combination of substituents and the specific arrangement of its heterocyclic rings
Properties
IUPAC Name |
12-benzyl-9-ethyl-9-methyl-16-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaen-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O2S/c1-3-30(2)18-22-14-8-9-15-23(22)26-25(30)27(37)34(19-21-12-6-4-7-13-21)28-31-32-29(35(26)28)38-20-24(36)33-16-10-5-11-17-33/h4,6-9,12-15H,3,5,10-11,16-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDLIPLDHUISKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C4=NN=C(N34)SCC(=O)N5CCCCC5)CC6=CC=CC=C6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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